Cas no 82482-72-2 (methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate)

methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, methyl ester
- methyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate
- methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate
- 82482-72-2
- (8-methyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-acetic acid methyl ester
- AKOS020184477
- DTXSID00546337
- Methyl (8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate
- SCHEMBL3898058
- EN300-1455238
- METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE
- OXBRQNQURPPYHW-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C11H17NO2/c1-12-9-3-4-10(12)6-8(5-9)7-11(13)14-2/h7,9-10H,3-6H2,1-2H3
- InChI Key: OXBRQNQURPPYHW-UHFFFAOYSA-N
- SMILES: CN1C2CCC1CC(=CC(=O)OC)C2
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5Ų
methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455238-1.0g |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 1g |
$857.0 | 2023-05-23 | ||
Enamine | EN300-1455238-0.05g |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 0.05g |
$719.0 | 2023-05-23 | ||
Enamine | EN300-1455238-2500mg |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 2500mg |
$1230.0 | 2023-09-29 | ||
Enamine | EN300-1455238-5000mg |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 5000mg |
$1821.0 | 2023-09-29 | ||
Enamine | EN300-1455238-50mg |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 50mg |
$528.0 | 2023-09-29 | ||
Enamine | EN300-1455238-0.1g |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 0.1g |
$755.0 | 2023-05-23 | ||
Enamine | EN300-1455238-10000mg |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 10000mg |
$2701.0 | 2023-09-29 | ||
Enamine | EN300-1455238-5.0g |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 5g |
$2485.0 | 2023-05-23 | ||
Enamine | EN300-1455238-10.0g |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 10g |
$3683.0 | 2023-05-23 | ||
Enamine | EN300-1455238-0.25g |
methyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetate |
82482-72-2 | 0.25g |
$789.0 | 2023-05-23 |
methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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5. Book reviews
Additional information on methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate
Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate (CAS No. 82482-72-2): A Comprehensive Overview
Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate, identified by its CAS number 82482-72-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic derivatives, characterized by its complex bicyclic structure and the presence of an azabicyclo framework. The unique structural features of this molecule make it a valuable candidate for various applications, particularly in the development of novel pharmaceutical agents and biochemical probes.
The molecular structure of Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate consists of a bicyclic system with a nitrogen atom incorporated into the ring, forming an azabicyclo moiety. This nitrogen-containing heterocycle is known to exhibit a range of pharmacological properties, making it a focal point in medicinal chemistry research. The presence of the 8-methyl substituent further modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.
In recent years, there has been growing interest in the exploration of azabicyclo compounds due to their potential as scaffolds for drug discovery. The bicyclic core provides a rigid framework that can be modified to enhance binding affinity and selectivity towards biological targets. Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate, with its intricate architecture, has been studied for its ability to interact with various enzymes and receptors, making it a promising candidate for further investigation.
One of the key areas where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The azabicyclo moiety in Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate can be designed to mimic the transition state of ATP binding to kinases, thereby inhibiting their activity effectively. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on several kinases, highlighting their therapeutic potential.
Another area of interest is the use of Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate as a building block for more complex molecules through chemical modifications. The reactive sites on the molecule, such as the carbonyl group in the acetate moiety and the double bond adjacent to the nitrogen atom, provide opportunities for further functionalization. This flexibility allows chemists to tailor the properties of the compound for specific applications, such as designing novel ligands for protein binding or developing new synthetic strategies.
The synthesis of Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the azabicyclo core through cycloaddition reactions or other cyclization methods. Subsequent steps involve functional group transformations to introduce the acetate moiety and other substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance synthetic efficiency and selectivity.
In terms of biological activity, preliminary studies have suggested that Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate exhibits moderate activity against certain bacterial strains, indicating its potential as an antimicrobial agent. Additionally, its interaction with cellular components has been explored in vitro, revealing interesting properties that could be exploited for therapeutic purposes. These findings underscore the importance of continued research into this compound and its derivatives.
The future directions for research on Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate are numerous and exciting. Further investigation into its pharmacological properties will be crucial in determining its suitability for clinical applications. Additionally, computational modeling and molecular dynamics simulations can provide insights into its binding mechanisms and help guide the design of more effective derivatives.
In conclusion, Methyl 2-{8-methyl-8-azabicyclo3.2.1octan-3-ylidene}acetate (CAS No.82482-72- 2) is a compound with remarkable potential in pharmaceutical research due to its unique structural features and diverse biological activities.
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